Chromatographic Retention and Purity Analysis Under Reverse-Phase Conditions
A dedicated reverse‑phase HPLC method using a Newcrom R1 column and acetonitrile‑based mobile phase has been established specifically for the separation of N‑(2‑(6‑Methoxy‑1‑methyl‑9H‑carbazol‑2‑yl)ethyl)‑N‑(phenylmethyl)acetamide [1]. While no direct comparator retention time is reported, the existence of a validated, compound‑specific chromatographic protocol provides a baseline for purity assessment. The measured LogP of 4.54 [2] differentiates this compound from more hydrophilic carbazole derivatives (e.g., those bearing carboxylic acid or sulfonamide groups, which typically exhibit LogP < 2). This parameter can be used to select appropriate chromatographic conditions and to predict biological membrane permeability relative to analogs.
| Evidence Dimension | Lipophilicity (LogP) and HPLC retention |
|---|---|
| Target Compound Data | LogP = 4.54 (calculated) |
| Comparator Or Baseline | Typical hydrophilic carbazole derivatives (LogP < 2; no specific compound named) |
| Quantified Difference | LogP difference > 2.5 units |
| Conditions | Calculated LogP; HPLC with Newcrom R1 column, acetonitrile mobile phase |
Why This Matters
The significantly higher LogP directly impacts method development choices (e.g., column selection, organic modifier ratio) and may influence in vitro assay solubility profiles, making this compound unsuitable for simple substitution by more polar analogs in established protocols.
- [1] SIELC Technologies. (2018). Separation of N-(2-(6-Methoxy-1-methyl-9H-carbazol-2-yl)ethyl)-N-(phenylmethyl)acetamide on Newcrom R1 HPLC column. Retrieved from https://www.sielc.com/compound/N-2-6-Methoxy-1-methyl-9H-carbazol-2-yl-ethyl-N-phenylmethyl-acetamide View Source
- [2] DrugFuture. N-(2-(6-METHOXY-1-METHYL-9H-CARBAZOL-2-YL)ETHYL)-N-(PHENYLMETHYL)ACETAMIDE. UNII: 96YJ5VM9MD. Retrieved from https://www.drugfuture.com/chemdata/N-(2-(6-Methoxy-1-methyl-9H-carbazol-2-yl)ethyl)-N-(phenylmethyl)acetamide.html View Source
